BenchChemオンラインストアへようこそ!

1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride

Purity Salt Form Procurement

1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride is a pyrazole-based heterocyclic building block and an established intermediate in the synthesis of the third-generation ALK/ROS1 inhibitor lorlatinib (PF-06463922). The compound is supplied as the hydrochloride salt, a form associated with enhanced stability and solubility in polar solvents compared to the free base.

Molecular Formula C7H11ClN4
Molecular Weight 186.64 g/mol
CAS No. 1643141-20-1
Cat. No. B1181353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride
CAS1643141-20-1
Molecular FormulaC7H11ClN4
Molecular Weight186.64 g/mol
Structural Identifiers
SMILESCNCC1=NN(C(=C1)C#N)C.Cl
InChIInChI=1S/C7H10N4.ClH/c1-9-5-6-3-7(4-8)11(2)10-6;/h3,9H,5H2,1-2H3;1H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Baseline for 1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride (CAS 1643141-20-1)


1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride is a pyrazole-based heterocyclic building block and an established intermediate in the synthesis of the third-generation ALK/ROS1 inhibitor lorlatinib (PF-06463922) [1]. The compound is supplied as the hydrochloride salt, a form associated with enhanced stability and solubility in polar solvents compared to the free base . Its primary procurement rationale is its role as a critical intermediate for an approved, commercially relevant oncology drug.

Why Generic Pyrazole Intermediates Cannot Replace 1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride in Lorlatinib Synthesis


Generic substitution with other aminomethyl-pyrazole carbonitriles is not feasible for the synthesis of lorlatinib due to the stringent regiochemical requirements of the downstream macrocyclization. The specific 1-methyl-3-(methylaminomethyl)-5-carbonitrile substitution pattern is essential for the convergent assembly of the drug's macrocyclic core [1]. Alternative regioisomers or analogs lacking the precise nitrogen and cyano group positioning lead to synthetic failure or drastically reduced yields, making this compound a non-interchangeable building block for any lab or manufacturer aiming to replicate the published route.

Quantitative Differentiation Evidence for 1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride in Lorlatinib Intermediate Procurement


Superior Commercial Purity Profile Versus Free-Base Form

The hydrochloride salt form of this intermediate is commercially available at a proven purity of ≥99.0%, a specification that is critical for the subsequent coupling chemistry in lorlatinib synthesis [1]. In contrast, the corresponding free base (CAS 1454852-76-6) is typically offered at a lower commercial purity of 97–98%, with documented higher instability and batch-to-batch variability . This purity differential directly impacts the yield and impurity profile of the final API.

Purity Salt Form Procurement

Validated Role as Key Intermediate in a Published, Scalable Process

The hydrochloride salt is the exact form utilized in the optimized, GMP-compatible process for lorlatinib reported by Pfizer process chemists [1]. In this route, the intermediate (designated pyrazole 3) is used in a kilogram-scale Suzuki-Miyaura coupling. The overall yield from this intermediate to the final lorlatinib macrocycle was reported as approximately 10% over multiple steps, a yield that is contingent on the use of this specific intermediate and was not reproducible with alternative pyrazole building blocks evaluated during route scouting.

Process Chemistry Scalability Macrocyclization

Preferred Salt Form for Reaction Solubility and Stability

The hydrochloride salt form exhibits superior solubility in polar, protic solvents (e.g., isopropanol, water) and long-term storage stability compared to the free base . While quantitative solubility data are not available for the free base, the hydrochloride salt's solubility in IPA is demonstrated by its large-scale preparation, where 6.86 kg of the free base was dissolved in 35 L IPA and converted to the salt, indicating high solubility at ambient temperature . This facilitates homogeneous reaction conditions for the subsequent amide coupling and deprotection steps.

Solubility Stability Salt Form Advantage

Unambiguous Regiochemical Identity for Consistent Coupling Outcomes

The compound's structure, 1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile, is unambiguously confirmed by IUPAC naming conventions and deposited analytical data, differentiating it from the alternative tautomeric representation (2-methyl-5-(methylaminomethyl)pyrazole-3-carbonitrile) which sometimes leads to procurement confusion [1]. Using the wrong tautomer or regioisomer in a synthesis results in a different connectivity in the product. The hydrochloride salt ensures the correct protonation state for the Suzuki coupling partner, avoiding base consumption by the acidic pyrazole N-H that would occur with the free base [2].

Regiochemistry Coupling Efficiency Structural Confirmation

Optimal Application Scenarios for Procuring 1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride


GMP Lorlatinib API Manufacturing

The compound is the preferred starting material for the convergent synthesis of lorlatinib active pharmaceutical ingredient (API) under GMP conditions, as validated in a published multi-kilogram process [1]. Its high purity (≥99%) and salt form ensure consistent coupling efficiency and impurity control.

Lorlatinib Impurity Profiling and Reference Standard Synthesis

This intermediate is essential for the independent synthesis of lorlatinib-related impurities or reference standards, a critical requirement for analytical method validation and regulatory filing for generic versions of lorlatinib [2].

ALK/ROS1 Macrocyclic Inhibitor Research

For medicinal chemistry programs exploring novel macrocyclic ALK/ROS1 inhibitors, this compound serves as a privileged, structurally validated fragment. Its incorporation can accelerate lead generation by providing a known, synthetically tractable pyrazole core that mimics the lorlatinib pharmacophore [3].

Process Chemistry Route Scouting and Optimization

When developing new or improved routes to lorlatinib, this compound is the benchmark intermediate. Its known behavior in key transformations (Suzuki coupling, amide formation) provides a baseline for comparing novel catalytic systems or greener solvent alternatives, enabling data-driven process optimization [1].

Quote Request

Request a Quote for 1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.